N-{[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine
Description
N-{[(4-Ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine is a glycine conjugate derived from its parent compound, [(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid (molecular formula: C₁₈H₂₀O₆, molecular weight: 332.35 g/mol) . The glycine moiety is linked via an amide bond to the acetyl group at position 5 of the chromene core, replacing the hydroxyl group of the acetic acid derivative. This modification introduces a polar glycine group, likely enhancing aqueous solubility and hydrogen-bonding capacity compared to the parent compound. Structural determination of such derivatives often employs crystallographic tools like SHELXL for refinement , with visualization facilitated by programs like WinGX and ORTEP .
Properties
Molecular Formula |
C20H23NO7 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[[2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H23NO7/c1-4-11-7-17(25)27-19-12-5-6-20(2,3)28-13(12)8-14(18(11)19)26-10-15(22)21-9-16(23)24/h7-8H,4-6,9-10H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
NWFUGHNNQLEAKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCC(=O)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N-{[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyrano[2,3-f]chromene derivatives with variations in substituents at positions 3, 4, 5, and 8. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison of Pyrano[2,3-f]chromene Derivatives
*Inferred from parent compound (C₁₈H₂₀O₆) and glycine substitution.
†Calculated as parent compound (332.35 g/mol) + glycine (75.07 g/mol) - H₂O (18.02 g/mol).
‡Calculated based on substituent differences.
Key Findings:
The benzyl group in the C₃-substituted derivative (Table 1, row 4) introduces aromaticity and steric bulk, which may influence binding interactions in biological systems .
Polarity and Solubility: The glycine conjugate (target compound) exhibits higher polarity due to the amide and carboxylate groups, favoring solubility in polar solvents .
Structural Rigidity :
- Derivatives with bulky substituents (e.g., benzyl) show increased structural rigidity, as evidenced by crystallographic studies using SHELX software .
Research Implications
While biological data for these compounds are absent in the provided evidence, structural comparisons suggest:
- The glycine conjugate’s polarity makes it a candidate for aqueous-phase applications (e.g., drug delivery systems).
- Bulkier derivatives (e.g., benzyl-substituted) may serve as scaffolds for designing enzyme inhibitors due to their rigid, aromatic cores.
Further studies should explore synthetic routes (e.g., amide coupling for glycine derivatives) and crystallographic validation using SHELXL or WinGX .
Biological Activity
N-{[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine is a complex organic compound with potential biological activities. This article focuses on its biological activity, including anti-inflammatory and antioxidant properties, and presents relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
Molecular Weight: 332.35 g/mol
CAS Number: 956211-38-4
InChI Key: FMGPWHKZWDGFSN-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key activities include:
- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties that may be beneficial in treating inflammatory diseases.
- Antioxidant Activity : It has shown potential as an antioxidant, helping to mitigate oxidative stress in biological systems.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound demonstrate potent anti-inflammatory effects. For instance:
- Case Study 1 : A study reported that a related compound inhibited neutrophil elastase release and superoxide anion generation with IC50 values of 1.76 µM and 1.72 µM respectively . This suggests that this compound could have similar mechanisms of action.
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated through various assays:
| Compound | Assay Type | IC50 Value |
|---|---|---|
| N-{[(4-Ethyl...]} | DPPH Radical Scavenging | Not specified |
| Similar Compounds | Ferric Reducing Antioxidant Power | Significant |
These findings indicate that the compound may effectively neutralize free radicals and reduce oxidative damage.
The mechanisms underlying the biological activities of N-{[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yloxy]acetyl}glycine are still under investigation but may involve:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of TNF-alpha and IL-6.
- Modulation of Oxidative Stress Pathways : The antioxidant activity may be linked to the modulation of pathways involving reactive oxygen species (ROS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
